D-AP4

Vue d'ensemble

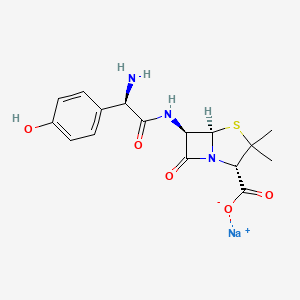

Description

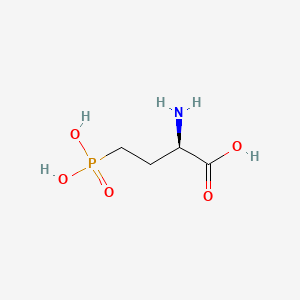

(2R)-2-Amino-4-phosphonobutanoic acid, otherwise known as (2R)-2-Amino-4-phosphonobutyrate or (2R)-AP4, is an organic compound that is used in a variety of scientific research applications. It is a chiral compound, meaning that its two enantiomers (mirror images) are not identical, and it is a member of the phosphonate family of compounds. This compound has been the subject of scientific research for many years due to its potential applications in medicine, biochemistry, and pharmacology.

Applications De Recherche Scientifique

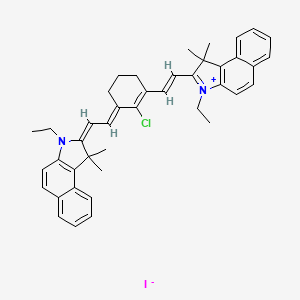

Photosensibilisateurs pour la thérapie anticancéreuse

D-AP4 a été utilisé dans la conception et la synthèse de photosensibilisateurs, en particulier AP3 et AP4 . Ces photosensibilisateurs présentent une forte émission rouge lointain et proche infrarouge induite par l'agrégation et une génération très efficace d'oxygène singulet (^1O2) . Comparées aux nanoparticules de photosensibilisateur les plus largement utilisées, les nanoparticules AP4 ont montré un rendement quantique de fluorescence plus de 10 fois plus élevé et une efficacité de génération de ^1O2 plus de 3 fois plus élevée . Cela fait de this compound un composé prometteur pour la thérapie photodynamique anticancéreuse guidée par l'imagerie .

Suppression des dommages à l'ADN

La recherche a montré que this compound peut supprimer les dommages à l'ADN, l'instabilité chromosomique et la sénescence cellulaire . L'inactivation d'AP4 dans les lignées cellulaires de cancer colorectal (CRC) a entraîné une augmentation des dommages à l'ADN spontanés et induits par c-MYC, de l'instabilité chromosomique (CIN) et de la sénescence cellulaire . Les cellules déficientes en AP4 présentaient une expression accrue de l'ARN non codant long MIR22HG, qui code miR-22-3p et était directement réprimé par AP4 . Cela suggère que this compound joue un rôle crucial dans le maintien de la stabilité génomique .

Progression et pronostic du cancer

Une expression élevée d'AP4 est associée à la progression du cancer et à un mauvais pronostic pour les patients dans de multiples types de tumeurs . Cela suggère que this compound pourrait potentiellement être utilisé comme biomarqueur pour le pronostic du cancer .

Contrôle de la pluripotence

La délétion d'AP4 chez la souris met en évidence les rôles d'AP4 dans le contrôle de la pluripotence . Cela suggère que this compound pourrait jouer un rôle dans la recherche sur les cellules souches et la médecine régénérative .

Initiation tumorale

La recherche a montré qu'AP4 joue un rôle dans l'initiation tumorale . Cela suggère que this compound pourrait être une cible potentielle pour des stratégies de prévention du cancer .

Immunité adaptative

AP4 joue également un rôle dans le contrôle de l'immunité adaptative . Cela suggère que this compound pourrait être utilisé dans le développement d'immunothérapies .

Mécanisme D'action

Target of Action

®-2-Amino-4-phosphonobutanoic acid, also known as D-AP4, is a phosphono analogue of glutamate . It primarily targets the NMDA (N-methyl-D-aspartate) receptor, which is a type of glutamate receptor in the central nervous system . The NMDA receptor plays a crucial role in synaptic plasticity and memory function .

Mode of Action

This compound acts as a broad-spectrum excitatory amino acid receptor antagonist . It interacts with its targets, the NMDA receptors, by inhibiting the AMPA receptor-stimulated influx of 57Co2+ in cultured cerebellar granule cells . This interaction results in changes in the neuronal activity and neurotransmission.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to glutamatergic neurotransmission. By acting as an antagonist at the NMDA receptor, this compound can modulate the activity of the glutamate system, which is one of the primary excitatory neurotransmitter systems in the brain . The downstream effects of this modulation can include changes in neuronal excitability, synaptic plasticity, and neuroprotection.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neuronal activity. By inhibiting the activity of NMDA receptors, this compound can reduce neuronal excitability and alter synaptic transmission . This can have various effects on neuronal function and communication, potentially influencing processes such as learning, memory, and neuroprotection.

Propriétés

IUPAC Name |

(2R)-2-amino-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOQBQRIEWHWBT-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CP(=O)(O)O)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78739-01-2 | |

| Record name | 2-Amino-4-phosphonobutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078739012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27J5G57JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does D-AP4 affect excitatory amino acid-stimulated phosphoinositide hydrolysis?

A1: Unlike its enantiomer L-AP4, which potently inhibits ibotenate (IBO)-stimulated phosphoinositide hydrolysis, this compound shows weaker inhibitory effects in rat brain membranes []. This suggests that this compound has limited interaction with the specific excitatory amino acid sites involved in this pathway.

Q2: Does this compound interact with the 'metabotropic' excitatory amino acid receptor?

A2: Studies investigating the effects of the metabotropic excitatory amino acid receptor agonist trans‐(±)‐1‐amino‐cyclopentane‐1,3‐dicarboxylate (t‐ACPD) found that while L-AP4 could reduce responses to t-ACPD, this effect was non-selective []. This compound was not specifically tested in this study, but the results with L-AP4 highlight the potential for off-target effects and challenges in using these compounds as specific antagonists for this receptor subtype.

Q3: How does this compound compare to other compounds in inhibiting [3H]NAAG binding?

A3: When compared to L-AP4, L-α-aminoadipate, D-α-aminoadipate, L-serine-O-phosphate, and D,L-2-amino-3-phosphono-propionate (D,L-AP3), this compound displayed moderate potency in inhibiting [3H]NAAG binding to rat forebrain membranes []. This data contributes to understanding the structure-activity relationship of various compounds targeting this binding site.

Q4: What is the significance of the lack of amnestic effects of this compound in chicks?

A4: The finding that this compound, unlike L-AP4, does not induce amnesia in chicks [] further emphasizes the stereoselectivity of mGluR antagonists. This selectivity suggests that specific receptor interactions are crucial for the amnestic effects observed with L-AP4.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)

![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)